molecular formula C20H18BrN3O2 B11356466 N-(3-bromophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-bromophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11356466
M. Wt: 412.3 g/mol
InChI Key: FTRSIDDMVLLADP-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a dimethylphenyl group, and a dihydropyridazinone moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Acylation: Formation of the acetamide group.

    Cyclization: Formation of the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-BROMOPHENYL)-2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-3,4-DIMETHOXYBENZAMIDE
  • N-[(3-Bromophenyl)methyl]-3,4-dimethylbenzamide

Uniqueness

N-(3-BROMOPHENYL)-2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H18BrN3O2/c1-13-6-7-15(10-14(13)2)18-8-9-20(26)24(23-18)12-19(25)22-17-5-3-4-16(21)11-17/h3-11H,12H2,1-2H3,(H,22,25)

InChI Key

FTRSIDDMVLLADP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br)C

Origin of Product

United States

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